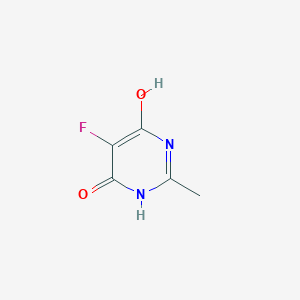

5-Fluoro-2-methylpyrimidine-4,6-diol

Description

Properties

IUPAC Name |

5-fluoro-4-hydroxy-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-2-7-4(9)3(6)5(10)8-2/h1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAPDCOFEGTTLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283711 | |

| Record name | 5-fluoro-2-methylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1598-63-6 | |

| Record name | 1598-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-fluoro-2-methylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-Fluoro-2-methylpyrimidine-4,6-diol (CAS No. 1598-63-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-2-methylpyrimidine-4,6-diol, a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug development. This document details its chemical identity, physical properties, a plausible synthetic route, and its potential biological significance based on the known activities of related fluoropyrimidine compounds.

Chemical Identity and Properties

This compound is a heterocyclic organic compound. Its structure features a pyrimidine ring substituted with a fluorine atom, a methyl group, and two hydroxyl groups. The presence of the highly electronegative fluorine atom can significantly influence the molecule's chemical and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1598-63-6 | [1][2] |

| Molecular Formula | C₅H₅FN₂O₂ | |

| Molecular Weight | 144.10 g/mol | |

| IUPAC Name | This compound | ChemDraw |

| Synonyms | 5-Fluoro-4,6-dihydroxy-2-methylpyrimidine, NSC 33038 |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic pathway can be proposed based on established chemical transformations of pyrimidine derivatives. The synthesis would likely involve two key steps: the synthesis of the precursor 2-methylpyrimidine-4,6-diol, followed by direct fluorination.

Step 1: Synthesis of 2-methylpyrimidine-4,6-diol (Precursor)

A common method for the synthesis of 4,6-dihydroxypyrimidines is the condensation of a malonic ester with an amidine. In this case, diethyl malonate would be reacted with acetamidine hydrochloride in the presence of a base, such as sodium ethoxide.

Experimental Protocol (Hypothetical):

-

Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A mixture of acetamidine hydrochloride and diethyl malonate is added portion-wise to the sodium ethoxide solution with stirring.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the condensation reaction.

-

Work-up and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product. The resulting solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

Purification: The crude 2-methylpyrimidine-4,6-diol can be purified by recrystallization from a suitable solvent, such as water or ethanol, to yield the pure precursor.

Step 2: Direct Fluorination of 2-methylpyrimidine-4,6-diol

The introduction of a fluorine atom at the 5-position of the pyrimidine ring can be achieved through electrophilic fluorination. A common reagent for this transformation is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

Experimental Protocol (Hypothetical):

-

Reaction Setup: The precursor, 2-methylpyrimidine-4,6-diol, is dissolved in a suitable polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), in a reaction vessel under an inert atmosphere.

-

Addition of Fluorinating Agent: Selectfluor® is added to the solution in a portion-wise manner at room temperature or slightly elevated temperature, with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude this compound is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Spectral Data (Predicted)

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - A singlet for the methyl (CH₃) protons. - Broad singlets for the hydroxyl (OH) protons, which are exchangeable with D₂O. |

| ¹³C NMR | - A signal for the methyl carbon. - Signals for the pyrimidine ring carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). |

| Mass Spec. (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight (144.10). - Fragmentation patterns involving the loss of small neutral molecules such as CO, HCN, or CH₃CN. |

| FTIR | - A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. - C=O stretching vibrations around 1650-1700 cm⁻¹. - C-F stretching vibration in the fingerprint region (around 1000-1200 cm⁻¹). - C-H stretching of the methyl group around 2900-3000 cm⁻¹. |

Biological Significance and Potential Signaling Pathways

Fluorinated pyrimidines are a well-established class of antimetabolite drugs used in cancer chemotherapy. The most famous example is 5-fluorouracil (5-FU). The biological activity of these compounds generally stems from their intracellular conversion to active metabolites that interfere with DNA and RNA synthesis.

It is plausible that this compound could act as a prodrug or exhibit its own intrinsic activity through similar mechanisms. The primary mode of action for many fluoropyrimidines is the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.

The proposed mechanism of action would involve the intracellular conversion of this compound to its corresponding nucleotide, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP then forms a stable ternary complex with thymidylate synthase and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, leading to the inhibition of the enzyme and subsequent disruption of DNA synthesis.

References

An In-Depth Technical Guide on the Physicochemical Properties of 5-Fluoro-2-methylpyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methylpyrimidine-4,6-diol is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry, primarily due to its potential role as a prodrug or active agent in cancer chemotherapy. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and an exploration of its biological activities. The information is presented to support further research and development efforts in the field of oncology and drug discovery.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is limited in publicly available literature, a combination of reported values and data for structurally similar compounds provides valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4,6-Dihydroxy-2-methylpyrimidine (Analog) |

| Melting Point (°C) | >310[1] | >300 |

| Solubility (g/L) | 32 (Calculated)[1] | Insoluble in water |

| pKa | Data not available | 6.46 ± 0.10 (Predicted)[2] |

| logP | Data not available | Data not available |

| Molecular Weight ( g/mol ) | 144.10 | 126.11 |

| Molecular Formula | C₅H₅FN₂O₂ | C₅H₆N₂O₂ |

Tautomerism

Pyrimidine-4,6-diols can exist in several tautomeric forms. The dihydroxy form is in equilibrium with its keto-enol and diketo tautomers. The predominant tautomer can be influenced by the solvent and pH. Understanding the tautomeric equilibrium is crucial as it can affect the molecule's interactions with biological targets.

Caption: Tautomeric forms of this compound.

Experimental Protocols

Synthesis

General Workflow for the Synthesis of Pyrimidine-4,6-diols:

Caption: General workflow for the synthesis of 4,6-dihydroxy-2-methylpyrimidine.

Adaptation for this compound: To synthesize the fluorinated analog, one would start with a fluorinated malonic ester, such as diethyl fluoromalonate. The subsequent condensation with acetamidine hydrochloride would proceed similarly.

Purification and Characterization

Purification of the crude product is typically achieved by recrystallization. Characterization of the final product to confirm its identity and purity involves standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

While specific spectral data for this compound is not available, the expected shifts and patterns can be predicted based on related structures.

Biological Activity and Mechanism of Action

Fluoropyrimidines are a cornerstone of cancer chemotherapy. Their biological activity is primarily attributed to their conversion into active metabolites, most notably 5-fluorouracil (5-FU).

General Mechanism of Action of Fluoropyrimidines

The metabolic activation of fluoropyrimidines is a complex process involving several enzymes. The resulting active metabolites interfere with DNA and RNA synthesis, leading to cytotoxicity in rapidly dividing cancer cells.

Simplified Metabolic Pathway and Mechanism of Action:

Caption: Simplified metabolic pathway and mechanism of action of fluoropyrimidines.

Potential Role of this compound

It is hypothesized that this compound could act as a prodrug that is metabolized to 5-FU. The rate and extent of this conversion would be critical to its therapeutic index. Key enzymes involved in the metabolism of fluoropyrimidines include:

-

Thymidylate Synthase (TS): The primary target of the 5-FU metabolite FdUMP. Inhibition of TS leads to depletion of thymidine, which is essential for DNA synthesis and repair.

-

Dihydropyrimidine Dehydrogenase (DPD): The rate-limiting enzyme in the catabolism of 5-FU. Variations in DPD activity can significantly impact the toxicity and efficacy of fluoropyrimidine-based therapies.

Direct biological activity of this compound, independent of its conversion to 5-FU, has not been extensively studied but remains an area of interest for future research.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel anticancer agents. However, a significant lack of experimental data on its physicochemical properties, detailed synthetic and analytical protocols, and specific biological activity hinders its full potential. Future research should focus on:

-

Experimental determination of pKa and logP to better predict its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Development and publication of detailed, reproducible synthetic and purification protocols.

-

Comprehensive characterization using modern analytical techniques (NMR, MS, HPLC).

-

In vitro and in vivo studies to evaluate its direct cytotoxicity on various cancer cell lines and to elucidate its specific mechanism of action, including its interaction with key enzymes like thymidylate synthase and dihydropyrimidine dehydrogenase.

Addressing these knowledge gaps will be crucial for advancing this compound and its derivatives as potential therapeutic agents in oncology.

References

- 1. Mechanism of interaction of thymidylate synthetase with 5-fluorodeoxyuridylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

5-Fluoro-2-methylpyrimidine-4,6-diol: A Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physicochemical properties of 5-Fluoro-2-methylpyrimidine-4,6-diol, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to its structural similarity to endogenous pyrimidines, this molecule presents potential as a building block for novel therapeutic agents. This document summarizes its solubility and melting point, provides standardized experimental protocols for their determination, and includes a representative synthesis workflow.

Core Physicochemical Data

The available quantitative data for this compound is presented below. It is important to note that the solubility data is based on computational predictions and the melting point is from a single cited source.

| Property | Value | Source/Method |

| Melting Point | >310 ºC | Experimental |

| Solubility | 32 g/L (at 25 ºC) | Calculated |

| CAS Number | 1598-63-6 |

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid crystalline substance using a standard melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Büchi M-560, Stuart SMP30)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Spatula

-

Mortar and pestle (if sample is not already powdered)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Ramp: Set the apparatus to heat at a rapid rate to a temperature approximately 15-20 °C below the expected melting point (>310 °C). Once this temperature is reached, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the substance.

-

Replicate: For accuracy, perform the measurement in triplicate and report the average melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement of a compound in water, a widely accepted method for determining thermodynamic solubility.

Apparatus and Materials:

-

Analytical balance

-

Vials with screw caps (e.g., 10 mL glass vials)

-

Constant temperature shaker or incubator set to 25 °C

-

Centrifuge

-

pH meter

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

-

Reagent grade water

-

Sample of this compound

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of water (e.g., 5 mg of compound to 1 mL of water). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

-

Sample Analysis: Carefully pipette an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

Solubility Calculation: Calculate the solubility in g/L from the measured concentration, taking into account the dilution factor.

-

pH Measurement: Measure the pH of the saturated solution to provide context for the solubility of ionizable compounds.

Representative Synthetic Workflow

Caption: A representative workflow for the synthesis of a dihydroxymethylpyrimidine derivative.

A Comprehensive Technical Guide to 5-Fluoro-2-methylpyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-Fluoro-2-methylpyrimidine-4,6-diol is limited in publicly accessible literature. This guide provides a comprehensive overview based on established principles of organic chemistry, extrapolation from closely related analogs such as 4,6-dihydroxy-2-methylpyrimidine and the well-studied antimetabolite 5-fluorouracil, and theoretical predictions. All experimental protocols and quantitative data should be considered predictive and require experimental validation.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural biomolecules, including the nucleobases uracil, thymine, and cytosine. The introduction of a fluorine atom into organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity. The classic example is 5-fluorouracil (5-FU), a pyrimidine analog that has been a mainstay in cancer chemotherapy for decades.[1]

This technical guide focuses on the molecular structure, properties, and potential applications of this compound (CAS Number: 1598-63-6). While this specific molecule is not extensively characterized in the literature, its structural similarity to both 5-FU and other bioactive pyrimidines suggests it as a compound of significant interest for research and development. This document will provide a detailed, predictive analysis of its molecular characteristics, potential synthetic routes, and hypothesized biological activity.

Molecular Structure and Properties

Tautomerism

A critical feature of pyrimidines with hydroxyl groups at positions 4 and 6 is their existence in a tautomeric equilibrium. This compound can exist in several forms: the diol form, two keto-enol forms, and the diketo form. In solution and the solid state, the equilibrium for similar pyrimidinediols heavily favors the more stable diketo tautomer, 5-Fluoro-2-methyl-1H-pyrimidine-4,6(5H)-dione, due to the stability of the amide-like functionality and potential for intermolecular hydrogen bonding.[2][3] The high electronegativity of the fluorine atom at the 5-position is expected to further influence the electronic distribution within the ring but is unlikely to shift the equilibrium away from the diketo form.[4]

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of the molecule.

| Property | Predicted/Known Value | Reference/Note |

| CAS Number | 1598-63-6 | [5] |

| Molecular Formula | C₅H₅FN₂O₂ | Calculated |

| Molecular Weight | 144.11 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | By analogy |

| Melting Point | Predicted: >300 °C | By analogy to parent |

| pKa | Predicted: ~7.5 - 8.5 | Electron-withdrawing effect of F lowers pKa compared to uracil |

| Solubility | Sparingly soluble (32 g/L) at 25 ºC | [5] |

| Density | 1.59 ± 0.1 g/cm³ | [5] |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation. The following data are predicted based on the expected major (diketo) tautomer and data from analogous structures.

| Spectroscopy | Predicted Chemical Shifts (δ) and Coupling Constants (J) |

| ¹H NMR | CH₃ (C2): ~2.2-2.4 ppm (singlet, 3H)H (C5): ~5.0-5.3 ppm (doublet, ¹JHF ≈ 45-50 Hz, 1H)NH (N1, N3): ~10-12 ppm (broad singlets, 2H, may exchange with D₂O) |

| ¹³C NMR | CH₃ (C2): ~20-25 ppmC2: ~150-155 ppmC4, C6 (C=O): ~165-175 ppm (doublets, 3JCF ≈ 5-10 Hz)C5: ~85-95 ppm (doublet, ¹JCF ≈ 170-190 Hz) |

| ¹⁹F NMR | F (C5): -165 to -175 ppm (referenced to CFCl₃, doublet of quartets due to coupling with H at C5 and potentially longer-range coupling with CH₃ protons) |

| IR (cm⁻¹) | N-H stretch: 3100-3300 (broad)C-H stretch: 2900-3000C=O stretch (Amide I): 1650-1720 (strong, likely two bands)C-N stretch: 1200-1350C-F stretch: 1000-1100 |

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to this compound involves the cyclocondensation reaction between a fluorinated 1,3-dicarbonyl equivalent and acetamidine.[6]

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound.

Reagents:

-

Diethyl 2-fluoromalonate

-

Acetamidine hydrochloride

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Concentrated hydrochloric acid

-

Deionized water

-

Diethyl ether

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous methanol (100 mL) under a nitrogen atmosphere.

-

Base Addition: Sodium methoxide (2.0 equivalents) is carefully added to the methanol and stirred until completely dissolved.

-

Reagent Addition: Diethyl 2-fluoromalonate (1.0 equivalent) and acetamidine hydrochloride (1.05 equivalents) are added sequentially to the stirred solution.

-

Cyclocondensation: The reaction mixture is heated to reflux (approximately 65 °C) and maintained for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure using a rotary evaporator.

-

Workup: The resulting residue is dissolved in a minimum amount of cold deionized water (50 mL). The solution is then cooled in an ice bath and slowly acidified with concentrated hydrochloric acid to a pH of 2-3, which should cause the product to precipitate.

-

Isolation: The precipitate is stirred in the ice bath for 1 hour to ensure complete crystallization. The solid product is then collected by vacuum filtration, washed with a small amount of ice-cold water, followed by a wash with cold diethyl ether.

-

Drying and Characterization: The white solid is dried under vacuum to yield the final product. The structure and purity should be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

Hypothesized Mechanism of Action

By analogy to 5-fluorouracil, this compound is hypothesized to function as an antimetabolite.[7][8] For it to be active, it would likely require intracellular anabolic conversion to a nucleotide analog. The key mechanism of action is predicted to be the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[9][10]

Proposed Metabolic Activation and Signaling Pathway

-

Cellular Uptake: The compound would enter the cell, likely through nucleobase transporters.

-

Anabolic Conversion: Intracellularly, it would undergo a series of enzymatic reactions, potentially initiated by a kinase or phosphorylase, to form a fluorinated deoxyribonucleoside monophosphate analog.

-

TS Inhibition: This active metabolite would then form a stable ternary complex with thymidylate synthase (TS) and its cofactor, 5,10-methylenetetrahydrofolate (CH₂THF).[7][11] This covalent complex irreversibly inhibits the enzyme.

-

Downstream Effects: The inhibition of TS leads to a depletion of the dTMP pool, causing an imbalance in deoxynucleotide triphosphates (dNTPs). This "thymineless death" disrupts DNA synthesis and repair, ultimately triggering apoptosis in rapidly dividing cancer cells.[8]

Caption: Proposed mechanism of action for this compound.

Conclusion

While direct experimental data remains scarce, this guide provides a robust theoretical framework for understanding this compound. Based on the well-established principles of pyrimidine chemistry and the profound biological effects of fluorination, this compound represents a promising candidate for further investigation. Its predicted properties and hypothesized mechanism of action as a thymidylate synthase inhibitor warrant its synthesis and evaluation as a potential novel antineoplastic agent. The experimental protocols and predictive data herein serve as a foundation for researchers to embark on the empirical validation and exploration of this intriguing molecule.

References

- 1. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS # 1598-63-6, this compound, 5-Fluoro-4,6-dihydroxy-2-methylpyrimidine, NSC 33038 - chemBlink [ww.chemblink.com]

- 6. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 8. Fluorouracil - Wikipedia [en.wikipedia.org]

- 9. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Prospective Spectroscopic and Structural Analysis of 5-Fluoro-2-methylpyrimidine-4,6-diol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the spectroscopic characterization of 5-Fluoro-2-methylpyrimidine-4,6-diol. Due to a lack of publicly available experimental spectroscopic data for this specific compound, this document provides a prospective analysis. It outlines a comprehensive workflow for its full spectroscopic characterization, details the theoretical underpinnings for the expected spectral data, and presents anticipated quantitative values based on structurally related compounds. This guide serves as a foundational resource for researchers planning to synthesize and analyze this compound, offering detailed proposed experimental protocols and a framework for data interpretation, including the critical aspect of tautomerism.

Introduction

This compound is a fluorinated derivative of the pyrimidine core, a heterocyclic structure of immense importance in medicinal chemistry and drug development. Fluorination is a common strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The diol functionality suggests potential for hydrogen bonding and complex formation, making its structural and electronic properties of significant interest.

A thorough spectroscopic analysis is fundamental to confirm the identity, purity, and structure of a synthesized compound. This guide outlines the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the comprehensive characterization of this compound.

Proposed Workflow for Spectroscopic Analysis

A systematic approach is crucial for the unambiguous characterization of a novel compound. The following workflow is proposed for the spectroscopic analysis of this compound.

Tautomerism in this compound

4,6-Dihydroxypyrimidines are known to exist in several tautomeric forms, primarily keto-enol forms. The presence of a fluorine atom at the 5-position is expected to influence the equilibrium. Spectroscopic methods, particularly NMR and UV-Vis, are crucial for identifying the predominant tautomeric form in a given solvent and pH.

Predicted Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Atom Position(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | -CH₃ | 2.1 - 2.4 | s | - |

| -OH | 10.0 - 12.0 | br s | - | |

| -NH (keto form) | 10.0 - 13.0 | br s | - | |

| ¹³C | -CH₃ | 18 - 22 | q | - |

| C2 | 150 - 155 | s | - | |

| C4, C6 | 155 - 165 | d | ¹JCF ≈ 220-250 | |

| C5 | 135 - 145 | d | ¹JCF ≈ 220-250 |

| ¹⁹F | F5 | -160 to -170 | s or t | ⁵JFH (to CH₃) ≈ 1-3 |

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. The exact shifts and multiplicities will depend on the predominant tautomeric form.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is essential for unambiguous formula determination.

Table 2: Predicted Mass Spectrometry Data

| Technique | Ionization Mode | Expected m/z | Interpretation |

|---|---|---|---|

| HRMS | ESI+ | [M+H]⁺ | Exact mass of C₅H₆FN₂O₂⁺ |

| ESI- | [M-H]⁻ | Exact mass of C₅H₄FN₂O₂⁻ | |

| EI-MS | EI | M⁺ | Molecular ion peak |

| | | Fragments | Loss of CO, HCN, CH₃ radical |

The fragmentation pattern in Electron Ionization (EI) MS would likely involve characteristic losses from the pyrimidine ring, providing structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will be highly informative regarding the predominant tautomeric form.

Table 3: Predicted Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Interpretation |

|---|---|---|

| 3200 - 3500 | O-H stretch | Broad, indicates H-bonding (enol form) |

| 3100 - 3300 | N-H stretch | Present in keto tautomers |

| 2900 - 3000 | C-H stretch | Aliphatic (methyl group) |

| 1650 - 1720 | C=O stretch | Strong, indicates keto tautomers |

| 1550 - 1650 | C=N, C=C stretch | Aromatic ring vibrations |

| 1100 - 1250 | C-F stretch | Strong, characteristic of C-F bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the pyrimidine ring. The absorption maxima are sensitive to substitution and pH.

Table 4: Predicted UV-Vis Absorption Maxima

| Solvent | pH | Expected λmax (nm) | Interpretation |

|---|---|---|---|

| Methanol | Neutral | 250 - 270 | π → π* transition of the pyrimidine ring |

| 0.1 M HCl | Acidic | Shift to shorter λ | Protonation of ring nitrogens |

| 0.1 M NaOH | Basic | Shift to longer λ | Deprotonation of hydroxyl/amide groups |

Proposed Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm, a relaxation delay of 2 s, and 16 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum with a spectral width of 240 ppm, a relaxation delay of 5 s, and 1024 scans. Obtain a DEPT-135 spectrum to differentiate CH₃/CH from quaternary carbons.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum with a spectral width of 100 ppm, a relaxation delay of 2 s, and 64 scans.

-

2D NMR: Perform COSY, HSQC, and HMBC experiments to establish proton-proton, proton-carbon, and long-range proton-carbon correlations, respectively.

Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Dilute to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Analysis: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer. Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

-

Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in methanol (1 mg/mL). Prepare working solutions (approx. 10 µg/mL) in methanol, 0.1 M HCl, and 0.1 M NaOH.

-

Analysis: Record the UV-Vis spectra from 200 to 400 nm using a quartz cuvette with a 1 cm path length.

Conclusion

While experimental data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its spectroscopic characterization. The proposed workflow, predicted spectral data, and detailed experimental protocols offer a robust starting point for any research involving the synthesis and analysis of this compound. The elucidation of its tautomeric equilibrium will be a key aspect of its characterization and will be critical for understanding its chemical and biological properties.

The Biological Activity of Fluorinated Pyrimidine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fluorinated pyrimidine analogs represent a cornerstone of chemotherapy for a wide range of solid tumors. By mimicking endogenous pyrimidine nucleosides, these antimetabolite drugs disrupt critical cellular processes, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. This technical guide provides an in-depth exploration of the core biological activities of prominent and novel fluorinated pyrimidine analogs, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Mechanisms of Action

The anticancer effects of fluorinated pyrimidine analogs are primarily mediated through two key mechanisms: the inhibition of thymidylate synthase (TS) and the incorporation of their metabolites into DNA and RNA.[1]

1.1. Inhibition of Thymidylate Synthase

Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The active metabolite of 5-fluorouracil (5-FU), 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), acts as a potent inhibitor of TS. FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the synthesis of dTMP and leading to a "thymineless death" in rapidly dividing cancer cells.

1.2. Incorporation into DNA and RNA

Fluorinated pyrimidine metabolites can also be incorporated into DNA and RNA, leading to cellular dysfunction. The incorporation of fluorodeoxyuridine triphosphate (FdUTP) into DNA can trigger DNA damage responses and apoptosis. Similarly, the incorporation of fluorouridine triphosphate (FUTP) into various RNA species can disrupt RNA processing, stability, and function, contributing to the overall cytotoxicity of these compounds.

Key Fluorinated Pyrimidine Analogs and Their Biological Activity

Several fluorinated pyrimidine analogs are in widespread clinical use, each with distinct metabolic activation pathways and pharmacological profiles.

2.1. 5-Fluorouracil (5-FU)

As the parent compound of this class, 5-FU is intracellularly converted to its active metabolites: FdUMP, FdUTP, and FUTP. Its primary mechanism of action is the inhibition of thymidylate synthase by FdUMP.[1]

2.2. Capecitabine

Capecitabine is an orally bioavailable prodrug of 5-FU. It undergoes a three-step enzymatic conversion to 5-FU, with the final step being catalyzed by thymidine phosphorylase, an enzyme often found at higher concentrations in tumor tissues. This tumor-selective activation is designed to increase the concentration of 5-FU at the tumor site, thereby enhancing its antitumor activity while minimizing systemic toxicity.

2.3. Gemcitabine

Gemcitabine (2',2'-difluorodeoxycytidine) is a deoxycytidine analog. After intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, it exerts its cytotoxic effects through multiple mechanisms. dFdCTP is incorporated into DNA, leading to chain termination and apoptosis. Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for the synthesis of deoxynucleotides required for DNA replication.

2.4. Trifluridine/Tipiracil (TAS-102)

This combination drug consists of trifluridine, a thymidine-based nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor. Trifluridine is incorporated into DNA, leading to DNA dysfunction. Tipiracil prevents the rapid degradation of trifluridine by thymidine phosphorylase, thereby increasing its bioavailability.[2]

Quantitative Biological Data

The following tables summarize the in vitro and in vivo activities of various fluorinated pyrimidine analogs.

Table 1: In Vitro Cytotoxicity of Fluorinated Pyrimidine Analogs in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 5-Fluorouracil | SW480 | Colorectal Cancer | 4.90 ± 0.83 |

| Capecitabine | MCF-7 | Breast Cancer | Not directly cytotoxic; acts as a prodrug |

| Gemcitabine | PANC-1 | Pancreatic Cancer | Varies significantly with exposure time |

| Trifluridine | HCT-116 | Colorectal Cancer | Varies with tipiracil co-administration |

| Novel Pyrimidine-Morpholine Hybrid (2g) | SW480 | Colorectal Cancer | 5.10 ± 2.12 |

| Novel Pyrimidine-Morpholine Hybrid (2g) | MCF-7 | Breast Cancer | 19.60 ± 1.13 |

| 5'-deoxy-5'-chloro-FUrd | L1210 | Leukemia | - |

| 5'-O-mesyl-FUrd | L1210 | Leukemia | - |

| 5'-deoxy-5'-fluoro-FUrd | L1210 | Leukemia | - |

Note: IC50 values can vary significantly between studies depending on the experimental conditions (e.g., exposure time, cell density).

Table 2: In Vivo Efficacy of Fluorinated Pyrimidine Analogs in Xenograft Models

| Compound | Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) | Survival Benefit |

| Capecitabine | KPL-4 | Breast Cancer | 400 mg/kg, p.o., qd | 84 | Increased lifespan by 159% |

| Gemcitabine | Pancreatic Cancer PDX | Pancreatic Cancer | 100 mg/kg, twice weekly | Significant reduction in tumor volume | - |

| Trifluridine/Tipiracil + Bevacizumab | SW48 | Colorectal Cancer | - | Significantly better than monotherapy | - |

| 5'-deoxy-5'-chloro-FUrd | L1210 | Leukemia | - | - | 64% increase in lifespan |

| 5'-O-mesyl-FUrd | L1210 | Leukemia | - | - | 58% increase in lifespan |

| 5'-deoxy-5'-fluoro-FUrd | L1210 | Leukemia | - | - | 58% increase in lifespan |

Note: In vivo efficacy data is highly dependent on the specific xenograft model, treatment schedule, and dosage.

Signaling Pathways Affected by Fluorinated Pyrimidine Analogs

4.1. p53 Signaling Pathway

5-FU has been shown to activate the p53 tumor suppressor pathway. One mechanism involves 5-FU-induced ribosomal stress, where ribosomal proteins such as L5, L11, and L23 are released from the ribosome. These free ribosomal proteins can then bind to and inhibit MDM2, a negative regulator of p53. This inhibition of MDM2 leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis.[1][3]

4.2. MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature of many cancers and can contribute to resistance to chemotherapy, including 5-FU.[4] For instance, in colorectal cancer, activation of the p38 MAPK pathway has been associated with cellular responses to 5-FU, and its inhibition can correlate with decreased apoptosis and increased resistance.

Experimental Protocols

5.1. In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of anticancer drugs on cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the fluorinated pyrimidine analog for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

5.2. Thymidylate Synthase Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of thymidylate synthase by monitoring the change in absorbance that accompanies the conversion of the cofactor.

Principle: The oxidation of 5,10-methylenetetrahydrofolate to dihydrofolate during the TS-catalyzed reaction leads to an increase in absorbance at 340 nm.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing dithiothreitol, EDTA, the enzyme source (purified TS or cell lysate), and the fluoropyrimidine inhibitor at various concentrations.

-

Substrate and Cofactor Addition: Add dUMP and 5,10-methylenetetrahydrofolate to initiate the reaction.

-

Spectrophotometric Monitoring: Immediately measure the increase in absorbance at 340 nm over time.

-

Data Analysis: Calculate the rate of reaction and determine the inhibition constant (Ki) of the fluoropyrimidine metabolite.

5.3. In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of fluorinated pyrimidine analogs in a mouse xenograft model.[5]

Protocol:

-

Cell Preparation and Implantation: Harvest cancer cells from culture and inject them subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[5]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length × width²) / 2.[5]

-

Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the fluorinated pyrimidine analog and vehicle control according to the desired dosing schedule and route of administration.

-

Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Calculate tumor growth inhibition and assess any survival benefit.

Novel Fluorinated Pyrimidine Analogs

Research into novel fluorinated pyrimidine analogs is ongoing, with the aim of improving efficacy, overcoming resistance, and reducing toxicity. Recent efforts have focused on creating hybrid molecules that combine the fluoropyrimidine scaffold with other pharmacophores. For example, novel pyrimidine-morpholine hybrids have been synthesized and shown to possess potent cytotoxic activity against colorectal and breast cancer cell lines.[6] Other strategies include the synthesis of C5-substituted and 5'-substituted fluoropyrimidine nucleosides to enhance their biological activity and prodrug properties.[7][8]

Conclusion

Fluorinated pyrimidine analogs remain a vital component of anticancer therapy. A thorough understanding of their mechanisms of action, biological activities, and the experimental methods used for their evaluation is essential for the development of new and improved therapeutic strategies. This guide provides a comprehensive overview of these core aspects, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Signaling to p53: ribosomal proteins find their way - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TIMP-2 regulates 5-Fu resistance via the ERK/MAPK signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 6. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-fluorouracil activation of p53 involves an MDM2-ribosomal protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel C5-Modified Pyrimidine Ribofuranonucleosides as Potential Antitumor or/and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4,6-Dihydroxy-2-methylpyrimidine as a Versatile Precursor in Chemical Synthesis: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The initial topic requested was "5-Fluoro-2-methylpyrimidine-4,6-diol". However, extensive research indicates that this compound is not commonly cited in scientific literature. It is highly probable that the intended compound was the structurally similar and widely utilized precursor, 4,6-dihydroxy-2-methylpyrimidine . This technical guide will, therefore, focus on the synthesis and applications of this non-fluorinated analogue.

Introduction

4,6-Dihydroxy-2-methylpyrimidine is a key heterocyclic building block with significant applications in the pharmaceutical and agrochemical industries. Its reactive dihydroxy functionality allows for versatile chemical modifications, making it a valuable starting material for the synthesis of a wide range of biologically active molecules. This guide provides an in-depth overview of its role as a synthesis precursor, with a focus on its application in the development of pharmaceuticals, including the anticancer drug Dasatinib, as well as its potential in the synthesis of agrochemicals and nucleoside analogues.

Data Presentation: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine and its Chlorination

The synthesis of 4,6-dihydroxy-2-methylpyrimidine and its subsequent conversion to the key intermediate, 4,6-dichloro-2-methylpyrimidine, are critical first steps in many synthetic pathways. The following tables summarize the quantitative data from representative experimental protocols.

Table 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

| Reactant 1 | Reactant 2 | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Dimethyl malonate (0.1 mol) | Acetamidine hydrochloride (0.1 mol) | Sodium methoxide (0.34 mol) / Methanol | 18-25 | 4 | 86 | [1] |

| Diethyl malonate | Acetamidinium chloride | Sodium ethoxide / Absolute ethanol | Reflux | 3 | 85 |

Table 2: Chlorination of 4,6-Dihydroxy-2-methylpyrimidine

| Starting Material | Chlorinating Agent | Solvent/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4,6-dihydroxy-2-methylpyrimidine (0.08 mol) | Triphosgene (0.2 mol) | Dichloroethane / N,N-diethylaniline | Reflux | 6-8 | 92 | [2] |

| 4,6-dihydroxy-2-methylpyrimidine (0.04 mol) | Thionyl chloride (0.16 mol) | Acetonitrile | 80 | 3 | 94 | [3] |

| 4,6-dihydroxy-2-methylpyrimidine | Phosgene | Quaternary ammonium/phosphonium salt | Not specified | Not specified | Not specified | [4] |

| 4,6-dihydroxy-2-methylpyrimidine | POCl3 / PCl5 | N-Methyl-2-Pyrrolidone | 100-120 | 2-5 | Not specified | [5] |

Experimental Protocols

Synthesis of 4,6-Dihydroxy-2-methylpyrimidine[1]

-

Materials:

-

Methanol (150 mL)

-

Sodium methoxide (18.4 g, 0.34 mol)

-

Dimethyl malonate (13.2 g, 0.1 mol)

-

Acetamidine hydrochloride (9.45 g, 0.1 mol)

-

4 mol/L Hydrochloric acid

-

Ice

-

-

Procedure:

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, add methanol (150 mL) and cool in an ice bath.

-

While stirring, add sodium methoxide (18.4 g).

-

Once the sodium methoxide has dissolved, add dimethyl malonate (13.2 g) and acetamidine hydrochloride (9.45 g).

-

Remove the ice bath and warm the reaction mixture to 18-25 °C.

-

Stir the reaction for 4 hours. The solution will become a creamy white suspension.

-

After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C).

-

Add 50 mL of water to dissolve the residue.

-

Adjust the pH to 1-2 with 4 mol/L hydrochloric acid. A white solid will precipitate.

-

Stir the suspension at 0 °C for 4 hours to complete crystallization.

-

Collect the solid by suction filtration.

-

Wash the solid successively with ice-cold water and ice-cold methanol (0-5 °C).

-

Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine (10.8 g, 86% yield).

-

Synthesis of 4,6-Dichloro-2-methylpyrimidine[3]

-

Materials:

-

4,6-Dihydroxy-2-methylpyrimidine (10 g, 0.08 mol)

-

N,N-Diethylaniline (29.8 g, 0.2 mol)

-

1,2-Dichloroethane (100 mL)

-

Triphosgene (83 g, 0.2 mol)

-

4 mol/L Hydrochloric acid

-

Anhydrous sodium sulfate

-

Activated carbon

-

-

Procedure:

-

In a 250 mL three-necked flask, combine 4,6-dihydroxy-2-methylpyrimidine (10 g), N,N-diethylaniline (29.8 g), and 1,2-dichloroethane (60 mL).

-

Heat the mixture to reflux.

-

Slowly add a solution of triphosgene (83 g) in 1,2-dichloroethane (40 mL).

-

Continue to reflux the reaction mixture for 6 hours.

-

Cool the reaction mixture and wash it successively with 100 mL of water, 100 mL of 4 mol/L hydrochloric acid, and another 100 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a faint yellow solid.

-

Recrystallize the solid from 50 mL of 1,2-dichloroethane and decolorize with activated carbon.

-

Filter and dry to obtain 4,6-dichloro-2-methylpyrimidine as a light yellow solid (12 g, 92% yield).

-

Mandatory Visualizations

Synthesis Workflows

Caption: Synthesis of 4,6-dihydroxy-2-methylpyrimidine and its subsequent chlorination.

Application in Dasatinib Synthesis

References

- 1. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 3. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 5. A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 [quickcompany.in]

5-Fluoro-2-methylpyrimidine-4,6-diol Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Fluoro-2-methylpyrimidine-4,6-diol derivatives, a class of compounds with significant potential in medicinal chemistry. While direct research on this specific scaffold is emerging, this document synthesizes information from structurally related pyrimidine and fluoropyrimidine analogs to highlight their potential applications, synthetic strategies, and biological evaluation. The pyrimidine core is a cornerstone in numerous biological processes, making its derivatives a fertile ground for the development of novel therapeutics.[1][2][3] The introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity, a well-established strategy in drug design.[4]

Core Structure and Potential Applications

The this compound scaffold combines the key features of a pyrimidine ring, a fluorine substituent at the 5-position, a methyl group at the 2-position, and hydroxyl groups at the 4 and 6 positions. This unique combination of functional groups suggests potential for these derivatives to act as enzyme inhibitors, anticancer agents, and antimicrobials.

Pyrimidine derivatives are known to possess a wide array of biological activities, including:

-

Anticancer: Many pyrimidine analogs, most notably 5-Fluorouracil (5-FU), are established anticancer agents that function by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis.[3][5]

-

Antimicrobial: The pyrimidine nucleus is found in various antibacterial and antifungal compounds.[2][6]

-

Anti-inflammatory: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties.[3][6]

-

Antiviral: Several antiviral drugs are based on modified pyrimidine nucleosides.[2]

The derivatives of this compound are hypothesized to leverage these activities, with the fluorine and methyl groups providing opportunities for modulating potency, selectivity, and pharmacokinetic properties.

Synthesis of the Core Scaffold

A plausible synthetic route would involve the reaction of a fluorinated 1,3-dicarbonyl compound, such as ethyl 2-fluoro-3-oxobutanoate, with acetamidine hydrochloride.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. Antitumor activity of fluoropyrimidines and thymidylate synthetase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bu.edu.eg [bu.edu.eg]

Tautomeric Landscape of 5-Fluoro-2-methylpyrimidine-4,6-diol: A Technical Guide

Disclaimer: Direct experimental and quantitative data for the tautomeric forms of 5-Fluoro-2-methylpyrimidine-4,6-diol are not extensively available in the public domain. This guide provides a comprehensive overview based on the established principles of tautomerism in analogous pyrimidine systems, computational predictions, and standard analytical methodologies. The quantitative data presented herein is illustrative and intended to exemplify how such information would be structured.

Introduction to Tautomerism in Pyrimidine-4,6-diol Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and molecular biology. Pyrimidine derivatives, particularly those with hydroxyl substituents, are known to exist as a mixture of tautomeric forms. The position of the equilibrium is sensitive to various factors including the electronic nature of substituents, solvent polarity, temperature, and pH.[1][2]

For pyrimidine-4,6-diol and its analogs, the predominant tautomeric equilibria are of the keto-enol and amine-imine type. These transformations involve the migration of a proton, typically between a nitrogen and an oxygen or nitrogen atom.[3] Understanding the tautomeric preferences of a molecule like this compound is crucial as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities.

Potential Tautomeric Forms of this compound

Based on the core structure of pyrimidine-4,6-diol, this compound can theoretically exist in several tautomeric forms. The primary equilibrium is expected to be between the diol, keto-enol, and diketo forms. The presence of the electron-withdrawing fluorine atom at the 5-position and the electron-donating methyl group at the 2-position will influence the relative stability of these tautomers.[4][5]

The principal tautomeric forms are depicted below:

Caption: Potential tautomeric forms of this compound.

Predicted Relative Stabilities

While experimental data is lacking, computational studies on similar pyrimidine systems can provide insights into the likely tautomeric preferences.

-

Diol Form (Aromatic): This form benefits from the aromaticity of the pyrimidine ring.

-

Keto-enol and Diketo Forms: In many hydroxypyrimidines, the keto forms are significantly more stable, especially in polar solvents.[3] The strong C=O bond in the keto form is often energetically more favorable than the C=C bond in the enol form.[6] The electron-withdrawing nature of the fluorine atom at the 5-position is expected to increase the acidity of the N-H protons, potentially favoring the diketo tautomer.[5]

Quantitative Data on Tautomeric Equilibria (Illustrative)

The following tables present hypothetical quantitative data for the tautomeric equilibria of this compound in different solvents, as would be determined by methods like NMR spectroscopy or UV-Vis spectrophotometry.

Table 1: Illustrative Tautomer Distribution at Equilibrium (298 K)

| Solvent | Tautomer | Mole Fraction (%) | Equilibrium Constant (KT) |

| Water | Diol | < 1 | Diketo/Diol > 100 |

| Keto-enol | 5 | Diketo/Keto-enol = 19 | |

| Diketo | 95 | ||

| DMSO | Diol | 2 | Diketo/Diol = 44.5 |

| Keto-enol | 10 | Diketo/Keto-enol = 8.9 | |

| Diketo | 89 | ||

| Chloroform | Diol | 5 | Diketo/Diol = 17 |

| Keto-enol | 15 | Diketo/Keto-enol = 5 | |

| Diketo | 85 |

Table 2: Illustrative Thermodynamic Parameters for Tautomerization

| Tautomerization | Solvent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Diol ⇌ Diketo | Water | -12.0 | -15.0 | -10.1 |

| Keto-enol ⇌ Diketo | Water | -7.3 | -9.0 | -5.7 |

| Diol ⇌ Diketo | Chloroform | -7.1 | -9.5 | -8.1 |

| Keto-enol ⇌ Diketo | Chloroform | -4.0 | -5.5 | -5.0 |

Experimental Protocols for Tautomer Analysis

A combination of spectroscopic and crystallographic techniques, supported by computational chemistry, is typically employed to study tautomeric equilibria.

Synthesis of 2-methyl-4,6-dihydroxypyrimidine

A common route to the core structure involves the condensation of acetamidine with a malonic ester.

-

Reaction: Acetamidine hydrochloride is reacted with diethyl malonate in the presence of a base like sodium ethoxide in ethanol.

-

Procedure:

-

Sodium metal is dissolved in absolute ethanol to prepare sodium ethoxide.

-

Diethyl malonate and acetamidine hydrochloride are added to the solution.

-

The mixture is refluxed for several hours.

-

After cooling, the resulting precipitate is collected by filtration.

-

The product is purified by recrystallization.

-

Note: The subsequent fluorination at the 5-position would require a specialized fluorinating agent and reaction conditions, which are beyond the scope of this generalized guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for quantitatively assessing tautomeric mixtures in solution.[7][8][9]

-

Objective: To identify and quantify the different tautomers in solution.

-

Protocol:

-

Prepare solutions of this compound in various deuterated solvents (e.g., D₂O, DMSO-d₆, CDCl₃) at a concentration of approximately 10-20 mg/mL.

-

Acquire ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra at a constant temperature (e.g., 298 K).

-

Identify distinct sets of signals corresponding to each tautomer. The chemical shifts of protons and carbons attached to or near the sites of tautomerization (C4, C5, C6, and the N atoms) will be particularly informative.

-

Integrate the signals of non-exchangeable protons that are unique to each tautomer.

-

Calculate the mole fraction of each tautomer from the relative integrals. The equilibrium constant (KT) can then be determined.[7]

-

Variable temperature NMR studies can be performed to determine thermodynamic parameters (ΔH° and ΔS°).

-

X-ray Crystallography

This technique provides the definitive structure of the tautomer present in the solid state.[10][11]

-

Objective: To determine the molecular structure of the most stable tautomer in the crystalline form.

-

Protocol:

-

Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Mount a selected crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve the crystal structure using direct methods or Patterson synthesis.

-

Refine the structural model to obtain precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers have distinct absorption spectra.[12][13]

-

Objective: To determine the tautomeric ratio in different solvents and at different pH values.

-

Protocol:

-

Prepare dilute solutions of the compound in a range of solvents with varying polarities.

-

Record the UV-Vis absorption spectrum for each solution.

-

Analyze the spectra for the presence of multiple absorption bands or shifts in the absorption maximum (λmax), which can indicate the presence of different tautomers.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers and to aid in the interpretation of experimental spectra.[15]

-

Objective: To calculate the relative energies of the potential tautomers and to predict their spectroscopic properties.

-

Protocol:

-

Build the 3D structures of all plausible tautomers.

-

Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Calculate the relative Gibbs free energies to predict the tautomer population at equilibrium.

-

Simulate NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis) for each tautomer to compare with experimental data.

-

Workflow and Pathway Diagrams

Caption: Hypothetical workflow for the study of tautomerism.

Conclusion

The tautomeric behavior of this compound is a critical aspect of its chemical identity. Based on analogous systems, it is predicted to exist predominantly in the diketo form in polar solvents, with the keto-enol and diol forms present in a dynamic equilibrium. A comprehensive understanding of this equilibrium requires a multi-faceted approach combining synthesis, advanced spectroscopic techniques, X-ray crystallography, and computational modeling. The methodologies and predictive insights provided in this guide serve as a robust framework for researchers and drug development professionals to investigate the tautomeric landscape of this and related pyrimidine derivatives, ultimately aiding in the rational design of novel therapeutic agents.

References

- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 2. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Aromatic character and relative stability of neo-confused porphyrin tautomers and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Genesis of a Pillar in Chemotherapy: A Technical Guide to the Historical Development of Fluoropyrimidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serendipitous discovery of 5-fluorouracil (5-FU) in 1957 by Heidelberger, Duschinsky, and their colleagues marked a watershed moment in the history of oncology.[1][2][3][4][5] This seminal event was not merely the synthesis of a new molecule but the dawn of a new era in cancer treatment, establishing the fluoropyrimidines as a cornerstone of chemotherapy for solid tumors. The journey from the initial, challenging synthesis of 5-FU to the development of sophisticated, orally available prodrugs like capecitabine is a compelling narrative of chemical ingenuity and a relentless pursuit of improved therapeutic outcomes. This in-depth technical guide traces the historical evolution of fluoropyrimidine synthesis, providing a detailed examination of key synthetic methodologies, experimental protocols, and the logical progression of drug design that has shaped this critical class of anticancer agents.

The Dawn of a New Era: The First Synthesis of 5-Fluorouracil (5-FU)

The initial synthesis of 5-fluorouracil was a multi-step process that began with the challenge of introducing a fluorine atom into the pyrimidine ring. The landmark 1957 paper by Duschinsky, Pleven, and Heidelberger detailed a method starting from ethyl fluoroacetate.

A logical overview of the initial synthetic era is presented below:

Experimental Protocol: Original Synthesis of 5-Fluorouracil

The initial synthesis of 5-fluorouracil involved the condensation of ethyl fluoroacetate with ethyl formate, followed by cyclization with S-methylisothiourea and subsequent hydrolysis.[6]

Step 1: Synthesis of Hydroxymethylenefluoroacetic Ester Enolate

-

Reactants: Ethyl fluoroacetate, Ethyl formate, Potassium ethoxide.

-

Procedure: Ethyl fluoroacetate is condensed with ethyl formate in the presence of potassium ethoxide.[6]

-

Yield: Not explicitly stated in the initial reports.

Step 2: Synthesis of 2-Methylthio-4-hydroxy-5-fluoropyrimidine

-

Reactants: Hydroxymethylenefluoroacetic ester enolate, S-methylisothiourea.

-

Procedure: The enolate from Step 1 is cyclized by reacting it with S-methylisothiourea.[6]

-

Yield: Not explicitly stated in the initial reports.

Step 3: Hydrolysis to 5-Fluorouracil

-

Reactant: 2-Methylthio-4-hydroxy-5-fluoropyrimidine, Hydrochloric acid.

-

Procedure: The intermediate from Step 2 is hydrolyzed with hydrochloric acid to yield 5-fluorouracil.[6]

-

Yield: The overall yield from ethyl monofluoroacetate was reported to be between 18-30%.[7]

Advancements in 5-FU Synthesis: The Rise of Direct Fluorination

The original multi-step synthesis of 5-FU was cumbersome and gave low yields. This spurred research into more direct and efficient methods. A significant advancement was the direct fluorination of uracil using elemental fluorine or other fluorinating agents.

The direct fluorination pathway is a more streamlined approach:

Experimental Protocol: Direct Fluorination of Uracil with Elemental Fluorine

This method offers a more direct route to 5-FU, though it requires careful handling of highly reactive elemental fluorine.

-

Reactants: Uracil, Elemental Fluorine (diluted in an inert gas like nitrogen), Solvent (e.g., acetic acid, anhydrous hydrofluoric acid).[6][7]

-

Procedure: A solution or suspension of uracil in a suitable solvent is reacted with a diluted stream of elemental fluorine. The reaction temperature is carefully controlled, often at low temperatures (e.g., -10°C to 5°C).[6][7] The reaction is monitored until the starting material is consumed. The product is then isolated through quenching, separation, and purification.

-

Quantitative Data:

| Reactants | Solvent | Temperature | Pressure | Molar Ratio (F2:Uracil) | Yield | Purity | Reference |

| Uracil, Fluorine/Nitrogen (20 mol%) | Anhydrous HF | 0°C | 0.1 MPa | 1.2:1 | 86.7% | 98.6% | [6] |

| Uracil, Fluorine/Nitrogen (20 mol%) | Trifluoroacetic Acid | -10°C | 0.3 MPa | 1.2:1 | 89.4% | 99.2% | [6] |

| Uracil, Fluorine | Acetic Acid | Not specified | Not specified | Not specified | ~6.1% | Not specified | [7] |

| Uracil, Acetylhypofluorite (¹⁸F-labeled) | Not specified | Not specified | Not specified | Not specified | 20-30% | Not specified | [8] |

The Prodrug Revolution: Enhancing Oral Bioavailability and Tumor Selectivity

Despite its efficacy, 5-FU suffers from poor and erratic oral absorption and a narrow therapeutic index. This led to the development of prodrugs designed to be absorbed intact and then converted to 5-FU in the body, ideally with some degree of tumor selectivity.

Tegafur: The First Generation Oral Prodrug

Tegafur, a prodrug of 5-FU, was synthesized to improve oral bioavailability. It is converted to 5-FU in the liver.

Several methods for the synthesis of tegafur have been developed. One common approach involves the alkylation of 5-fluorouracil.

-

Method 1: DBU-mediated Alkylation

-

Reactants: 5-Fluorouracil, 2-Acetoxytetrahydrofuran, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Procedure: 5-Fluorouracil is reacted with 2-acetoxytetrahydrofuran in the presence of DBU at elevated temperatures (e.g., 90°C). The resulting product mixture is then treated with aqueous ethanol.[9]

-

Yield: 72% (two-step process).

-

-

Method 2: Microwave-assisted Synthesis

-

Reactants: 5-Fluorouracil, 2,3-Dihydrofuran, Ethanol, CuCl₂.

-

Procedure: 2,3-Dihydrofuran and ethanol are reacted in the presence of CuCl₂ under microwave irradiation. 5-Fluorouracil is then added, and the reaction continues under microwave irradiation. The product is isolated after distillation and recrystallization.[10]

-

Quantitative Data:

-

| 5-FU:2,3-Dihydrofuran (molar ratio) | Microwave Power | Temperature | Reaction Time | Yield | Reference |

| 3:10 | 500W | 110°C | 1 hour | 70% | [10] |

| 3:10 | 200W | 130°C | 1 hour | 61% | |

| 3:10 | 400W | 60°C | Not specified | 15% |

Capecitabine: A Rationally Designed, Tumor-Activated Prodrug

Capecitabine represents a significant advancement in fluoropyrimidine therapy. It is an orally administered prodrug that is converted to 5-FU through a three-step enzymatic cascade, with the final, activating step occurring preferentially in tumor tissue.

The multi-step synthesis of capecitabine is a complex process, typically starting from D-ribose. A key intermediate in this synthesis is 1,2,3-triacetyl-5-deoxy-D-ribose.

The synthetic pathway to capecitabine highlights the complexity of modern drug synthesis:

The synthesis of capecitabine is a multi-step process with several reported variations. A general overview of a common synthetic route is provided below.

Step 1: Synthesis of 1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribose

-

Starting Material: D-ribose.

-

Procedure: This intermediate is typically prepared from D-ribose through a series of reactions including ketalization, esterification, reduction, hydrolysis, and acylation.[11][12][13]

-

Yield: Overall yields of around 30-60% from D-ribose have been reported.[11][13]

Step 2: Synthesis of 2',3'-O-diacetyl-5'-deoxy-5-fluorocytidine

-

Reactants: 5-Fluorocytosine, 5-deoxy-triacetyl-ribose, Trimethylsilyl trifluoromethanesulfonate (catalyst).

-

Procedure: 5-Fluorocytosine is reacted with 5-deoxy-triacetyl-ribose in an anhydrous solvent in the presence of a catalyst.[14]

-

Yield: 82.6%.[14]

Step 3: N4-Pentyloxycarbonylation and Deprotection

-

Reactants: 2',3'-O-diacetyl-5'-deoxy-5-fluorocytosine, n-pentyl chloroformate.

-